

An In-Depth Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

Cat. No.: B051515

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characteristics of **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid**. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide presents expected spectroscopic and physicochemical properties based on known data for structurally related compounds and general principles of organic chemistry. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions.

Molecular Structure and Chemical Properties

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, with the CAS Number 221352-46-1, is a derivative of isoindoline, a heterocyclic organic compound.[1] The structure features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindoline ring system and a carboxylic acid group at the 1-position. The Boc group is a common protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[2] The isoindoline scaffold itself is a key structural motif in a number of pharmaceutical compounds.[3][4]

Table 1: General and Physicochemical Properties

Property	Value	Source/Justification
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[5]
Molecular Weight	263.29 g/mol	[5]
CAS Number	221352-46-1	[5]
Appearance	Expected to be a white to off-white solid	Based on similar Boc-protected amino acids.
Solubility	Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.	General solubility characteristics of Boc-protected amino acids.
Storage	Store in a cool, dry place.	Standard for organic compounds.

Spectroscopic Data (Expected)

While specific spectra for **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid** are not readily available, the following tables summarize the expected spectroscopic characteristics based on the functional groups present in the molecule and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10-13	Broad Singlet	1H	Carboxylic acid proton (-COOH)
~7.2-7.5	Multiplet	4H	Aromatic protons of the isoindoline ring
~5.0-5.5	Singlet/Doublet	1H	Methine proton at C1 (-CH(COOH)-)
~4.5-5.0	Multiplet	2H	Methylene protons of the isoindoline ring (-CH ₂ -)
~1.4-1.6	Singlet	9H	Tert-butyl protons (-C(CH ₃) ₃)

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170-180	Carboxylic acid carbonyl carbon (-COOH)
~155	Carbonyl carbon of the Boc group (-OCO-)
~135-145	Quaternary aromatic carbons of the isoindoline ring
~120-130	Aromatic CH carbons of the isoindoline ring
~80	Quaternary carbon of the Boc group (-C(CH ₃) ₃)
~60-70	Methine carbon at C1 (-CH(COOH)-)
~50-60	Methylene carbon of the isoindoline ring (-CH ₂ -)
~28	Methyl carbons of the Boc group (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch of the carboxylic acid
~2980	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch of the Boc carbonyl
~1700	Strong	C=O stretch of the carboxylic acid carbonyl
~1600, ~1480	Medium	C=C stretch of the aromatic ring
~1160	Strong	C-O stretch of the Boc group

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

m/z	Fragment
264.1230	[M+H] ⁺ (Calculated for C ₁₄ H ₁₇ NO ₄ + H ⁺)
208.0817	[M - C ₄ H ₉ O] ⁺ (Loss of tert-butoxy group)
164.0919	[M - C ₅ H ₉ O ₂] ⁺ (Loss of Boc group)
218.1125	[M - COOH] ⁺ (Loss of carboxylic acid group)
57.0704	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid**. These are based on standard procedures for similar compounds and may require optimization.

Synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

This proposed synthesis involves the N-protection of isoindoline-1-carboxylic acid with di-tert-butyl dicarbonate (Boc_2O).

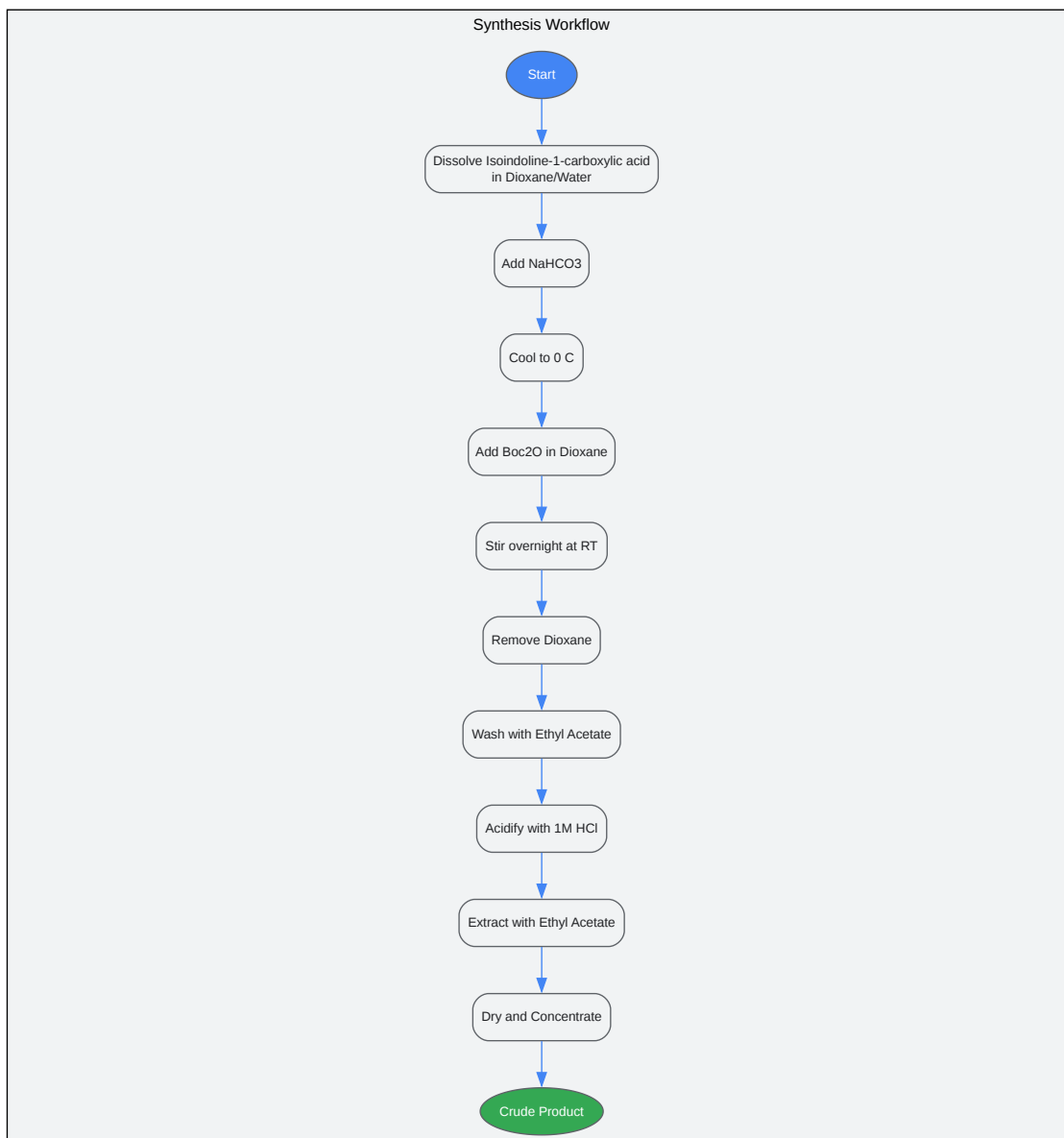
Materials:

- Isoindoline-1-carboxylic acid
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium bicarbonate (NaHCO_3) or other suitable base
- Dioxane and water (or other suitable solvent system)
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve isoindoline-1-carboxylic acid in a mixture of dioxane and water.
- Add sodium bicarbonate to the solution and stir until dissolved.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Remove the dioxane under reduced pressure.
- Wash the aqueous residue with ethyl acetate to remove any unreacted Boc_2O .

- Acidify the aqueous layer to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate under reduced pressure to yield the crude product.



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Caption: Proposed synthesis workflow for **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid**.

Purification Protocol

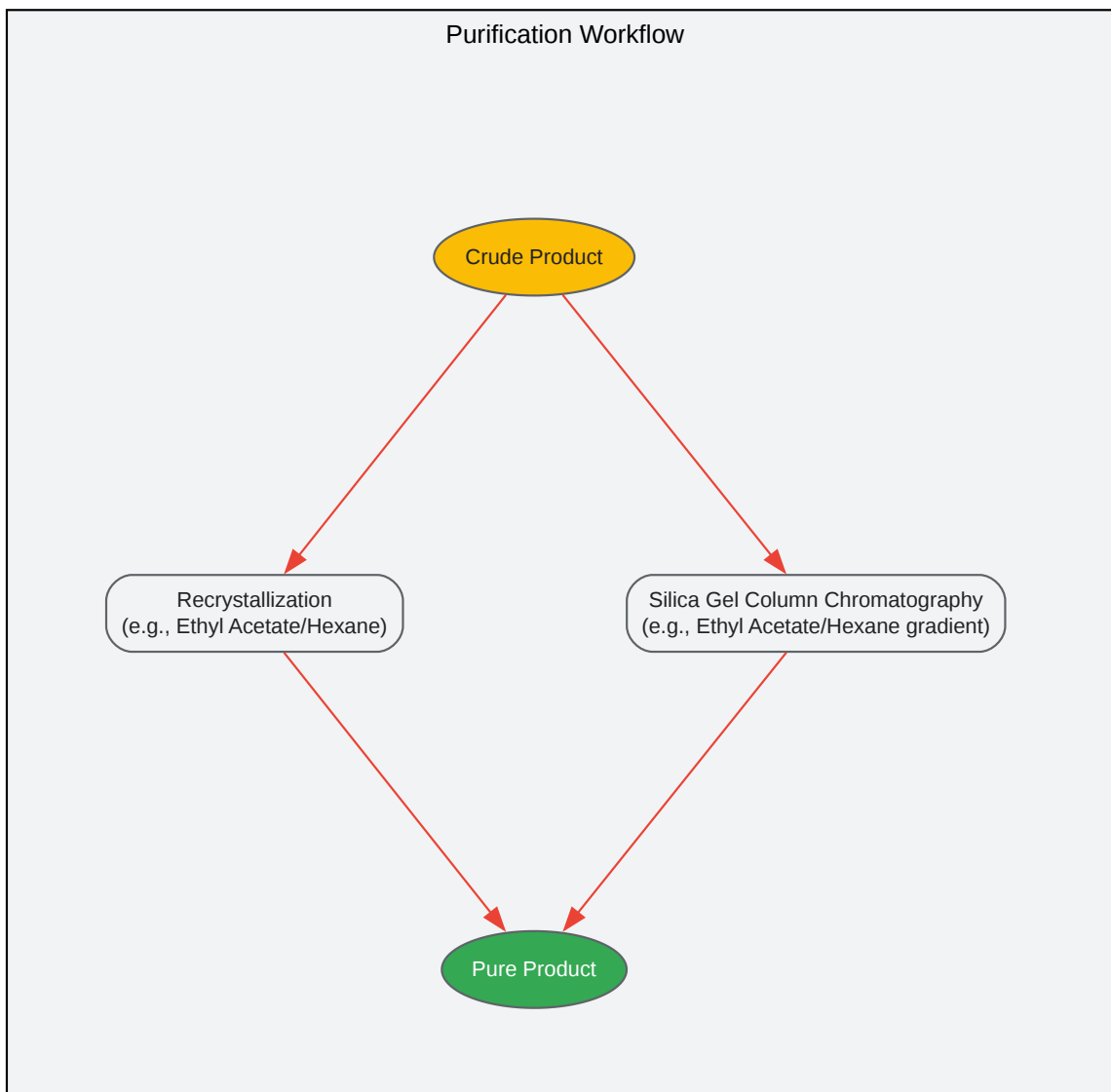
Purification can be achieved by recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
- Slowly add a solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes cloudy.
- Add a few drops of the hot solvent to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the sample onto the column.
- Elute with a gradient of ethyl acetate in hexane.
- Collect fractions and combine those containing the pure product (as determined by TLC).
- Evaporate the solvent to obtain the purified product.

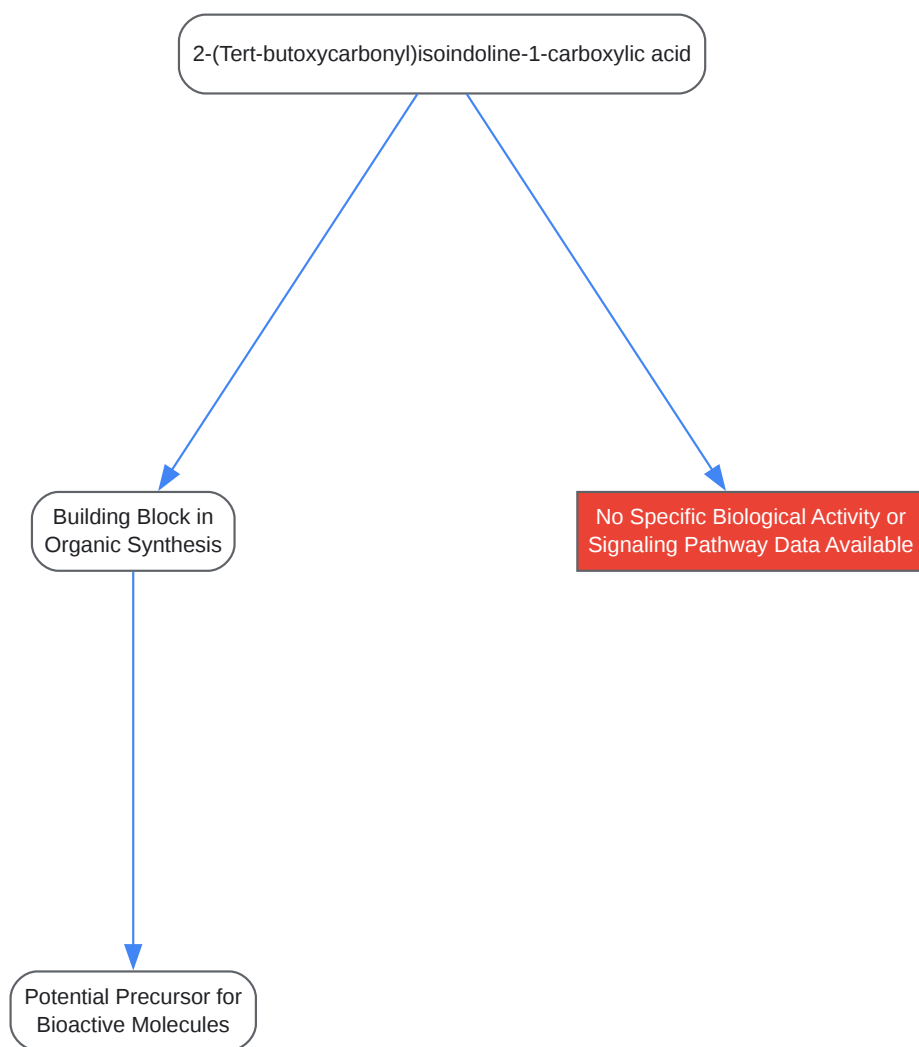


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Caption: General purification strategies for the target compound.

Biological Activity and Signaling Pathways

Based on available literature, there is no specific information detailing the biological activity or involvement in any signaling pathways for **2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid**. However, the isoindoline core is present in various biologically active molecules and approved drugs, suggesting that derivatives of this compound could be of interest in drug discovery.[3][4] For instance, isoindoline derivatives have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[6][7] The primary role of **2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid** is as a building block in organic synthesis, particularly for the introduction of the isoindoline-1-carboxylic acid moiety in a protected form.[2]



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Caption: Relationship between the target compound and its known/potential applications.

Conclusion

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a valuable synthetic intermediate for the preparation of more complex molecules containing the isoindoline-1-carboxylic acid scaffold. While specific experimental data for this compound is not widely published, its chemical and spectroscopic properties can be reasonably predicted based on its structure. The generalized protocols provided herein offer a starting point for its synthesis and purification. Further research is warranted to explore the potential biological activities of derivatives of this compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051515#molecular-structure-of-2-tert-butoxycarbonyl-isoindoline-1-carboxylic-acid>]

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